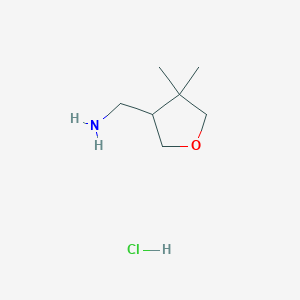
1-(4,4-Dimethyloxolan-3-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,4-Dimethyloxolan-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H16ClNO and a molecular weight of 165.66 g/mol . It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a dimethyloxolane ring and a methanamine group.
Preparation Methods
The synthesis of 1-(4,4-dimethyloxolan-3-yl)methanamine hydrochloride typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the reaction of 4,4-dimethyloxolane with methanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst to facilitate the formation of the desired product.
Reaction Conditions: The reaction is conducted at room temperature with a controlled pH to ensure optimal yield. The product is then purified through crystallization or other suitable methods.
Industrial Production Methods: On an industrial scale, the compound is produced using large-scale reactors and automated systems to ensure consistency and high yield.
Chemical Reactions Analysis
1-(4,4-Dimethyloxolan-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often yield amine derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions: The reactions are usually conducted under controlled temperature and pressure conditions to ensure optimal yield and selectivity.
Major Products: The major products formed from these reactions include various substituted and oxidized derivatives, which have their own unique properties and applications.
Scientific Research Applications
1-(4,4-Dimethyloxolan-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, the compound is used as a reagent for the modification of biomolecules. It is also employed in the study of enzyme mechanisms and protein interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. It is investigated for its potential to interact with specific molecular targets and pathways involved in various diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(4,4-dimethyloxolan-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with various enzymes and receptors, modulating their activity and function. This interaction is crucial for its potential therapeutic effects.
Pathways Involved: The compound influences several biochemical pathways, including those involved in signal transduction, metabolism, and cellular regulation.
Comparison with Similar Compounds
1-(4,4-Dimethyloxolan-3-yl)methanamine hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as ®-(2,2-dimethyl-1,3-dioxolan-4-yl)methanamine and (4,4-dimethyloxolan-2-yl)methanamine hydrochloride share structural similarities with this compound
Uniqueness: The unique structural features of this compound, such as the specific arrangement of the dimethyloxolane ring and methanamine group, contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C7H16ClNO |
|---|---|
Molecular Weight |
165.66 g/mol |
IUPAC Name |
(4,4-dimethyloxolan-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(2)5-9-4-6(7)3-8;/h6H,3-5,8H2,1-2H3;1H |
InChI Key |
YUUPWXUNZWXANV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCC1CN)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl N-[(2S)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate](/img/structure/B13502636.png)
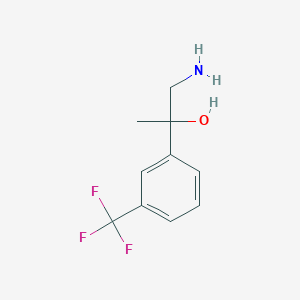
![6-bromo-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-4-carboxylic acid](/img/structure/B13502660.png)
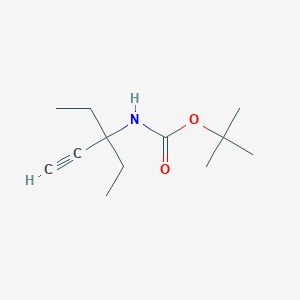
![rac-tert-butyl (1R,5R,6S)-6-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13502671.png)

![6-Chloro-2h,3h,4h,5h-pyrido[3,2-f][1,4]oxazepine dihydrochloride](/img/structure/B13502683.png)
![1-[4-(Bromomethyl)phenoxy]-3,5-difluorobenzene](/img/structure/B13502687.png)
![2-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B13502691.png)
![rac-sodium (1R,2S)-2-{[4-(4-aminophenoxy)phenyl]carbamoyl}cyclohexane-1-carboxylate](/img/structure/B13502707.png)
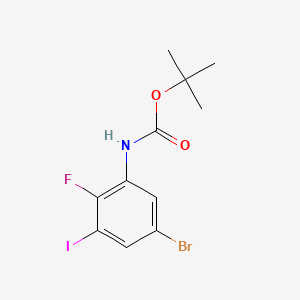
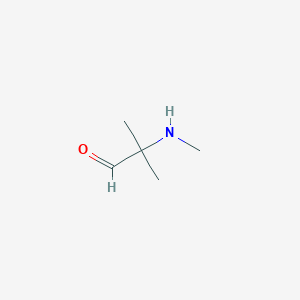
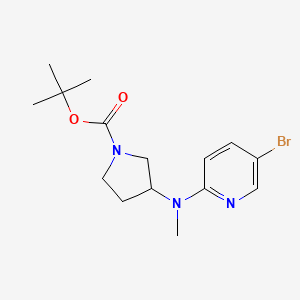
![Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B13502727.png)
